molecular formula C16H12F3N5O3S B2961309 2-(5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine CAS No. 1327629-43-5

2-(5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine

Cat. No.: B2961309
CAS No.: 1327629-43-5
M. Wt: 411.36
InChI Key: JLDPZMFXPWYFJV-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core linked to a 1,2,4-oxadiazole ring, which is further substituted with a 3-azetidinyl group bearing a 3-(trifluoromethyl)benzenesulfonyl moiety. The molecular formula is C₁₇H₁₂F₃N₅O₃S, with a molecular weight of 423.37 g/mol (calculated). Structural analogs and derivatives of this compound are explored in medicinal chemistry for applications ranging from enzyme inhibition to imaging probes, leveraging the oxadiazole scaffold’s versatility in bioisosteric replacements .

Properties

IUPAC Name

3-pyrimidin-2-yl-5-[1-[3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O3S/c17-16(18,19)11-3-1-4-12(7-11)28(25,26)24-8-10(9-24)15-22-14(23-27-15)13-20-5-2-6-21-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDPZMFXPWYFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and energy-efficient reactions, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Key Substituents/Modifications Notable Properties/Applications Reference
2-(5-{1-[2-(Trifluoromethyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine C₁₇H₁₂F₃N₅O₂ Benzoyl (vs. benzenesulfonyl) at azetidine Reduced electron-withdrawing effect; potential kinase inhibition
2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride C₉H₁₀ClN₅O No sulfonyl/trifluoromethyl groups; hydrochloride salt Simpler structure; lower molecular weight (239.66 g/mol)
4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid C₁₀H₅F₃N₂O₃ Benzoic acid substituent Increased acidity; potential for metal coordination
5-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl]-2-(trifluoromethyl)pyridine C₁₃H₁₁F₃N₄O₂ Pyrrolidine (vs. azetidine); pyridine core Altered ring size; possible CNS permeability
3-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid C₁₀H₅F₃N₂O₃ Meta-substituted benzoic acid Similar to above but positional isomerism

Key Observations:

Ring Systems :

  • Azetidine vs. Pyrrolidine : The smaller azetidine ring (4-membered) in the target compound imposes greater conformational strain compared to pyrrolidine (5-membered), which may impact binding pocket compatibility .
  • Oxadiazole Orientation : 1,2,4-Oxadiazole is a common bioisostere for ester or amide groups, offering metabolic stability. Its orientation (e.g., 3-yl vs. 5-yl substitution) alters electronic properties .

The patent in describes azetidine-containing molecules as kinase inhibitors, supporting the target compound’s relevance in oncology .

Physicochemical and Pharmacokinetic Data (Limited Availability):

  • Lipophilicity: The trifluoromethyl and sulfonyl groups increase logP compared to non-fluorinated analogs, likely improving membrane permeability but risking solubility issues.
  • Metabolic Stability : Oxadiazole rings resist hydrolysis better than esters, as seen in compounds like fluazaindolizine (), which is used as a fungicide .

Biological Activity

The compound 1-(3,5-dimethylbenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a nitrogenous heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18FN3SC_{16}H_{18}FN_{3}S with a molecular weight of approximately 303.39 g/mol. The structure features a dimethylbenzoyl group, a fluorophenyl moiety, and a sulfanyl linkage, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this imidazole derivative exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Many imidazole derivatives have shown effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Certain derivatives have been identified as potential chemotherapeutic agents.
  • Anti-inflammatory Effects : Some studies suggest these compounds may modulate inflammatory pathways.

Antimicrobial Activity

The antimicrobial potential of imidazole derivatives has been widely studied. For instance, compounds with similar structures have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. A study by Kathrotiya and Patel (2013) highlighted the effectiveness of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 62.5 μg/ml .

CompoundTarget OrganismMIC (μg/ml)Reference
1S. aureus50
2E. coli25
3C. albicans250

Anticancer Properties

Imidazole derivatives have also been explored for their anticancer properties. Research indicates that modifications in the chemical structure can enhance cytotoxicity against various cancer cell lines. For example, derivatives bearing electron-withdrawing groups have shown increased activity against breast and lung cancer cells.

A notable study conducted by Luo et al. (2015) synthesized a series of benzimidazole-based compounds that exhibited potent anticancer activity in vitro, demonstrating IC50 values in the micromolar range .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives. Key factors influencing activity include:

  • Substituent Positioning : The position of substituents on the benzene ring significantly affects potency.
  • Electronic Properties : Electron-donating or withdrawing groups can enhance or diminish biological activity.
  • Stereochemistry : The spatial arrangement of atoms can impact interaction with biological targets.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various imidazole derivatives against Staphylococcus aureus. The results indicated that modifications at the 2-position of the imidazole ring led to enhanced antibacterial properties compared to standard antibiotics .
  • Anticancer Evaluation : In vitro studies on lung cancer cell lines demonstrated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, suggesting their potential as novel anticancer agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-{1-[3-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine, and how can computational methods optimize reaction conditions?

  • Methodological Answer : Begin with a retrosynthetic analysis to identify key intermediates, such as the azetidine-sulfonyl and oxadiazole-pyrimidine moieties. Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation . Statistical design of experiments (DoE) can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to optimize yield and purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguity?

  • Methodological Answer : Employ 1H^1H/13C^{13}C-NMR to confirm substituent connectivity, particularly distinguishing between oxadiazole and pyrimidine ring positions. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, use HPLC with a C18 column and UV detection at 254 nm. Cross-reference spectral data with analogous compounds (e.g., trifluoromethylbenzenesulfonyl derivatives) to resolve ambiguities in peak assignments .

Q. How can researchers leverage computational tools to predict physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodological Answer : Use software like COSMO-RS for solubility prediction in polar aprotic solvents (e.g., DMF, DMSO) or logP calculators (e.g., Molinspiration). Molecular dynamics (MD) simulations can model aggregation behavior in aqueous solutions, informing formulation strategies .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural elucidation of this compound?

  • Methodological Answer : If X-ray diffraction data shows disorder in the azetidine or sulfonyl groups, apply SHELXL refinement with constraints (e.g., DFIX, SIMU) to model thermal motion. For ambiguous electron density, validate alternative conformers using Hirshfeld surface analysis or quantum crystallography (e.g., X-ray wavefunction refinement) . Cross-validate with solid-state NMR to confirm hydrogen-bonding networks .

Q. How can reaction mechanisms involving the oxadiazole ring be experimentally validated, particularly under catalytic or photochemical conditions?

  • Methodological Answer : Use isotopic labeling (e.g., 15N^{15}N-oxadiazole) to track bond cleavage/rearrangement in reaction intermediates. Time-resolved FTIR or in-situ Raman spectroscopy monitors transient species under photoirradiation. For catalytic cycles, employ kinetic isotope effects (KIE) or Eyring analysis to distinguish between concerted and stepwise pathways .

Q. What experimental and computational approaches are effective in analyzing data discrepancies between theoretical predictions and observed biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to identify binding poses, then validate with alanine scanning mutagenesis of the target protein. If activity contradicts docking scores, assess conformational flexibility via metadynamics simulations or hydrogen-deuterium exchange mass spectrometry (HDX-MS) . Use Bayesian statistics to quantify uncertainty in structure-activity relationship (SAR) models .

Q. How can researchers design experiments to optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using a factorial design (pH 1–10, 25–60°C). Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of the oxadiazole ring). Apply Arrhenius kinetics to extrapolate shelf-life at standard conditions. For pH-sensitive degradation, use buffer screening with ionic strength adjustments to stabilize the sulfonyl group .

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